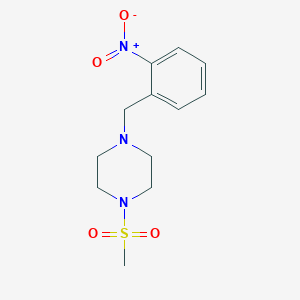
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBP is a piperazine derivative that has been found to exhibit various biological properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been shown to inhibit angiogenesis and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been found to exhibit low toxicity in animal models, making it a promising candidate for further study. However, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has several potential future directions for scientific research. It could be further studied for its potential therapeutic applications in various diseases, including cancer and inflammation. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine could also be studied for its mechanism of action and its potential interactions with other signaling pathways. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine could be studied in human clinical trials to determine its safety and efficacy in humans. Overall, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with piperazine in the presence of sodium methyl sulfinate. The reaction yields 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine has been shown to have anti-tumor effects by inhibiting angiogenesis and metastasis.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-8-6-13(7-9-14)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3 |
Clé InChI |
FLAHZAYDXMHGPO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)